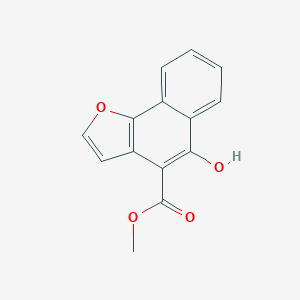

Furomollugin

Description

from Rubia cordifolia; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCYWCHKTNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of Mollugin: A Technical Overview

Please Note: An extensive search for the spectroscopic data of Furomollugin did not yield specific experimental results. Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, mollugin , as a representative example for researchers, scientists, and drug development professionals.

Mollugin (Methyl 6-hydroxy-2,2-dimethyl-2H-benzo[h]chromene-5-carboxylate) is a natural product isolated from plants of the Rubia genus, such as Rubia cordifolia.[1][2] It has garnered interest for its various biological activities, including anti-inflammatory and neuroprotective effects.[1] The structural elucidation and characterization of such natural products heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data for mollugin and outlines the typical experimental protocols used for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for mollugin, providing a quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

Table 1: ¹³C NMR Spectroscopic Data for Mollugin

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 122.1 |

| C2 | 128.4 |

| C3 | 125.7 |

| C4 | 127.0 |

| C4a | 120.9 |

| C5 | 108.9 |

| C6 | 158.4 |

| C6a | 114.3 |

| C7 | 148.8 |

| C8 | 76.8 |

| C9 | 129.8 |

| C10 | 118.8 |

| C10a | 127.0 |

| C10b | 121.2 |

| OCH₃ | 61.9 |

| C(CH₃)₂ | 28.2 |

| C(CH₃)₂ | 28.2 |

Note: Data sourced from publicly available databases. Specific solvent and frequency were not detailed.[3]

¹H NMR Data for Mollugin was not available in the public databases searched.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.

Table 2: GC-MS Fragmentation Data for Mollugin [3]

| Mass-to-Charge Ratio (m/z) | Description |

| 284 | Molecular Ion [M]⁺ |

| 252 | [M - CH₃OH]⁺ |

| 237 | [M - CH₃OH - CH₃]⁺ (Base Peak) |

Note: This data corresponds to the major peaks observed in the Gas Chromatography-Mass Spectrometry analysis.[3]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Specific experimental IR data for mollugin was not found in the conducted searches. However, based on its structure, the following characteristic absorption bands would be expected:

Table 3: Predicted Infrared (IR) Absorption Bands for Mollugin

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3550 - 3200 (broad) | Phenolic O-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2985 - 2870 | Aliphatic C-H (from methyl groups) | Stretching |

| 1725 - 1705 | Ester C=O | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1300 - 1000 | C-O | Stretching |

Experimental Protocols

The following sections describe standardized experimental methodologies for the spectroscopic analysis of natural products like mollugin.

NMR Spectroscopy

Sample Preparation:

-

A sample of the isolated compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom. This often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

2D NMR: To aid in structure elucidation, various two-dimensional NMR experiments can be performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine one-bond and multiple-bond correlations between protons and carbons, respectively.

Mass Spectrometry (typically with Chromatography)

Sample Preparation:

-

The purified compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution is then filtered to remove any particulate matter.

Data Acquisition (using LC-MS):

-

The sample solution is injected into a Liquid Chromatography (LC) system, often a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument.

-

The compound is separated from any remaining impurities on a chromatographic column (e.g., a C18 reversed-phase column).

-

The eluent from the LC is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for natural products.

-

The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-1000). High-resolution mass spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is employed to determine the accurate mass and elemental composition of the molecular ion.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method that requires minimal sample preparation.

Data Acquisition:

-

A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded.

-

The sample is placed in the IR beam path.

-

The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like mollugin using key spectroscopic techniques.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Furomollugin in Rubia cordifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of Furomollugin, a significant naphthohydroquinone derivative found in the roots of Rubia cordifolia. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding of the upstream pathways and proposes a plausible route to Furomollugin based on established biosynthetic principles for related compounds in the Rubiaceae family. This guide provides a framework for future research, including potential enzymatic targets for metabolic engineering and drug discovery.

The Core Biosynthetic Framework: From Primary Metabolites to Naphthoquinone Scaffolds

The journey to Furomollugin begins with primary metabolites, channeling them through the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These initial stages are well-characterized in plants and provide the fundamental building blocks for a vast array of secondary metabolites.

The Shikimate Pathway: Assembling the Aromatic Core

The shikimate pathway is responsible for the synthesis of the aromatic rings A and B of the naphthoquinone scaffold. The key steps, supported by studies on anthraquinone biosynthesis in Rubia species, are as follows:

-

Chorismate to Isochorismate: The pathway initiates with chorismate, a crucial branch-point metabolite. The enzyme Isochorismate Synthase (ICS) catalyzes the conversion of chorismate to isochorismate.

-

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate then undergoes a reaction with α-ketoglutarate, catalyzed by o-Succinylbenzoate Synthase (OSBS) , to yield o-succinylbenzoic acid.

-

Activation and Cyclization: OSB is subsequently activated by OSB:CoA Ligase (OSBL) to form OSB-CoA. This activated intermediate then cyclizes to produce the key naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA) .

The MEP Pathway: Providing the Isoprenoid Unit

Ring C of the Furomollugin structure is derived from an isoprene unit. In Rubia cordifolia, this is supplied by the MEP pathway, which is localized in the plastids. The MEP pathway synthesizes the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) . The enzyme IPP Isomerase (IPPi) interconverts these two molecules.

The Proposed Biosynthetic Pathway of Furomollugin

The later stages of Furomollugin biosynthesis, starting from DHNA, are less defined. However, based on the structures of co-occurring metabolites like Mollugin and findings from synthetic chemistry, a plausible pathway can be hypothesized.

dot

Caption: Proposed biosynthetic pathway of Furomollugin from DHNA.

Key Steps in the Proposed Pathway:

-

Prenylation of DHNA: The first committed step is the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) with dimethylallyl diphosphate (DMAPP). The prenyltransferase RcDT1 , identified in R. cordifolia, is a key enzyme in this reaction, producing 2-carboxy-3-prenyl-1,4-naphthoquinone.[1]

-

Methylation: The carboxyl group is then likely methylated by a S-adenosylmethionine (SAM)-dependent methyltransferase to yield 2-methoxycarbonyl-3-prenyl-1,4-naphthoquinone, a known metabolite related to Mollugin biosynthesis.

-

Reduction and Cyclization to Dihydromollugin: The quinone is likely reduced to a hydroquinone, which then undergoes spontaneous cyclization to form the pyran ring of Dihydromollugin.

-

Oxidation to Mollugin: Dihydromollugin is then oxidized by an oxidase or dehydrogenase to form Mollugin, a major naphthoquinone in R. cordifolia.

-

Epoxidation and Rearrangement to Furomollugin: This is a critical, yet hypothetical, enzymatic step. It is proposed that Mollugin undergoes epoxidation of the prenyl-derived double bond, catalyzed by an epoxidase (potentially a cytochrome P450 monooxygenase). This unstable epoxide intermediate would then undergo a rearrangement to form the furan ring characteristic of Furomollugin. This is supported by synthetic studies where the oxidation of a Mollugin precursor can lead to the rearranged Furomollugin.

Quantitative Data and Key Metabolites

While specific enzyme kinetics for the Furomollugin pathway are not yet available, the accumulation of key metabolites provides insight into the pathway's activity.

| Metabolite | Class | Role in Pathway | Notes |

| Chorismate | Shikimate derivative | Primary Precursor | Central branch point in primary metabolism. |

| α-Ketoglutarate | TCA cycle intermediate | Primary Precursor | Provides part of the carbon skeleton for OSB. |

| IPP/DMAPP | Isoprenoids | Prenyl Group Donor | Synthesized via the MEP pathway. |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Naphthoic acid | Key Intermediate | Precursor to prenylation. |

| 2-methoxycarbonyl-3-prenyl-1,4-naphthoquinone | Naphthoquinone | Intermediate | Isolated from Galium mollugo, related to Mollugin biosynthesis. |

| Mollugin | Naphthoquinone | Co-occurring Metabolite/Putative Precursor | A major secondary metabolite in R. cordifolia. |

| Furomollugin | Naphthohydroquinone | End Product | The target compound of this guide. |

Experimental Protocols: A Methodological Framework

Elucidating the biosynthetic pathway of Furomollugin requires a multi-faceted approach. Below are generalized protocols for key experiments, based on methodologies cited in the study of anthraquinone and naphthoquinone biosynthesis.

Plant Material and Cell Culture

-

Objective: To obtain a consistent source of enzymes and genetic material.

-

Protocol:

-

Establish sterile callus or cell suspension cultures of Rubia cordifolia from root explants on a suitable medium (e.g., Murashige and Skoog) supplemented with plant growth regulators.

-

Subculture regularly to maintain vigorous growth.

-

For induction of secondary metabolism, elicitors such as methyl jasmonate can be added to the culture medium.

-

Transcriptome Analysis and Gene Identification

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Protocol:

-

Extract total RNA from R. cordifolia roots or elicited cell cultures.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

Assemble the transcriptome and annotate the unigenes by comparing sequences against public databases (e.g., NCBI, KEGG).

-

Identify candidate genes for enzymes like methyltransferases, oxidoreductases, and cytochrome P450s based on sequence homology.

-

dot

Caption: A general experimental workflow for pathway elucidation.

Heterologous Expression and In Vitro Enzyme Assays

-

Objective: To functionally characterize the candidate enzymes.

-

Protocol:

-

Clone the full-length cDNA of a candidate gene into an appropriate expression vector.

-

Transform the vector into a suitable host, such as E. coli or Saccharomyces cerevisiae.

-

Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag).

-

Conduct in vitro assays by incubating the purified enzyme with the hypothesized substrate (e.g., Mollugin for the epoxidase step) and necessary co-factors (e.g., NADPH and O₂ for a P450).

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.

-

Regulatory Mechanisms

The biosynthesis of naphthoquinones in R. cordifolia is tightly regulated. While specific details for Furomollugin are yet to be uncovered, the regulation of the broader anthraquinone pathway provides valuable clues.

dot

References

Furomollugin: A Technical Overview of its Potential Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furomollugin is a naturally occurring naphthoquinone derivative isolated from plants of the Rubia and Galium genera. While direct and extensive research on the specific mechanism of action of Furomollugin is limited in publicly available scientific literature, this technical guide aims to provide a comprehensive overview of its potential molecular interactions. Drawing parallels with its structurally similar and co-occurring analogue, mollugin, this document outlines a plausible mechanism of action centered on the inhibition of key inflammatory signaling pathways. This guide presents the current understanding, highlights areas for future research, and provides hypothetical experimental frameworks to elucidate the precise molecular targets and cellular effects of Furomollugin.

Introduction

Furomollugin is a furanonaphthoquinone that has been identified in plant species such as Rubia cordifolia and Galium asperifolium[1]. These plants have a history of use in traditional medicine, suggesting the presence of bioactive compounds. While a body of research exists for other constituents of these plants, Furomollugin itself remains a relatively understudied molecule. This guide synthesizes the available information and proposes a putative mechanism of action based on the activities of the closely related compound, mollugin, to stimulate further investigation into Furomollugin's therapeutic potential.

Putative Mechanism of Action: Insights from Mollugin

Due to the scarcity of direct research on Furomollugin, its mechanism of action is hypothesized based on studies of mollugin, a naphthohydroquinone also isolated from Rubia cordifolia. Mollugin has demonstrated significant anti-inflammatory properties, and its molecular mechanisms have been partially elucidated. The primary proposed mechanisms involve the inhibition of the NF-κB and JAK-STAT signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for inflammatory cytokines and adhesion molecules.

Studies on mollugin have shown that it can inhibit TNF-α-induced NF-κB activation[2]. It is proposed that Furomollugin may act similarly by interfering with a component of the upstream signaling cascade leading to IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

References

Furomollugin: A Technical Guide to its Biological Activity and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furomollugin, a naturally occurring naphthoquinone derivative isolated from plants of the Rubia genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of furomollugin's biological activity and pharmacology. While research on furomollugin itself is somewhat limited, this document synthesizes the available data, including findings on its synthetic analogs and the closely related compound, mollugin, to offer a broader perspective. This guide covers its known antibacterial and antioxidant activities, and explores potential anti-inflammatory and anticancer mechanisms by drawing parallels with related compounds. Detailed experimental protocols for key assays, quantitative data, and visual representations of putative signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Furomollugin is a phytochemical found in plants such as Rubia cordifolia, a plant with a long history of use in traditional medicine.[1] Structurally, it belongs to the naphthoquinone class of compounds, which are known for their diverse biological activities. This guide aims to consolidate the existing scientific literature on furomollugin, focusing on its pharmacological effects and mechanisms of action.

Biological Activities and Pharmacology

The biological activities of furomollugin and its analogs span several therapeutic areas, including antibacterial, antioxidant, and potentially anti-inflammatory and anticancer activities.

Antibacterial Activity

Synthetic analogs of furomollugin have demonstrated notable antibacterial properties. A study focused on diverse furomollugin analogs revealed their efficacy against both Gram-negative and Gram-positive bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Furomollugin Analogs

| Compound | Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Analog 19 | Escherichia coli (KCTC-1924) | 2 | Ampicillin | 4 |

| Analog 22 | Staphylococcus aureus (KCTC-1916) | 0.5 | Ampicillin | 0.5 |

Data sourced from a study on synthetic furomollugin analogs.[1]

Antioxidant Activity

Anti-inflammatory Activity (Inferred from Mollugin)

Direct studies on the anti-inflammatory mechanism of furomollugin are limited. However, extensive research on the structurally similar compound, mollugin, provides significant insights into a probable mechanism of action. Mollugin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and JAK-STAT signaling pathways.[2][3] It is plausible that furomollugin may share a similar mechanism.

Putative Anti-inflammatory Signaling Pathway of Furomollugin (based on Mollugin)

Caption: Putative anti-inflammatory mechanism of furomollugin.

This diagram illustrates the potential inhibition of the NF-κB and JAK-STAT signaling pathways by furomollugin, based on the known activity of the related compound mollugin. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) typically triggers these pathways, leading to the transcription of pro-inflammatory genes. Furomollugin is hypothesized to interfere with key kinases in these pathways, such as IKK and JAK2.

Anticancer Activity

Currently, there is a lack of published data specifically detailing the anticancer activity of furomollugin, including IC50 values against various cancer cell lines and its mechanism of action in this context. Research on related naphthoquinones suggests that this is a promising area for future investigation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are standardized protocols for assays relevant to the biological activities of furomollugin.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of Furomollugin Stock Solution: Dissolve furomollugin in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the furomollugin stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of furomollugin that completely inhibits visible bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare various concentrations of furomollugin in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the furomollugin solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Directions

Furomollugin presents as a promising natural product with demonstrated antibacterial and antioxidant potential, primarily through studies on its synthetic analogs. The anti-inflammatory activities of the closely related compound, mollugin, suggest that furomollugin may also modulate key inflammatory pathways such as NF-κB and JAK-STAT. However, a significant knowledge gap remains concerning the specific quantitative biological activities and the precise molecular mechanisms of furomollugin itself.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of pure furomollugin for its anti-inflammatory, anticancer, and antioxidant activities.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by furomollugin in various disease models.

-

In Vivo Studies: Validating the in vitro findings through well-designed animal studies to assess the efficacy, pharmacokinetics, and safety profile of furomollugin.

A deeper understanding of the pharmacology of furomollugin will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs based on its chemical scaffold.

References

In Vitro Anticancer Effects of Furomollugin: A Technical Guide

Abstract

Furomollugin, a natural compound, has demonstrated notable potential as an anticancer agent in preclinical in vitro studies. This document provides a comprehensive technical overview of its mechanisms of action, focusing on its effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are elucidated through structured diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic applications of Furomollugin. It is important to note that much of the available research has been conducted on the closely related compound, Mollugin, which is considered the primary active component responsible for the observed anticancer effects.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Furomollugin, a derivative of the mollugin family of compounds, has emerged as a promising candidate. In vitro research suggests that Furomollugin exerts its anticancer effects through a multi-pronged approach, including the induction of oxidative stress, cell cycle arrest, and programmed cell death (apoptosis). This guide synthesizes the current understanding of Furomollugin's in vitro anticancer properties, with a focus on the molecular pathways it modulates.

Cytotoxicity and Antiproliferative Activity

Furomollugin exhibits significant cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism appears to be the induction of excessive Reactive Oxygen Species (ROS), which leads to oxidative DNA damage[1]. The efficacy of Furomollugin is dose-dependent, with higher concentrations leading to a greater reduction in cell viability.

Table 1: Cytotoxicity of Furomollugin (as Mollugin) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hrs) | Assay Method |

| HepG2 | Hepatocellular Carcinoma | Data indicates strong inhibition, specific IC50 not provided.[1] | Not Specified | Not Specified |

| Additional cell lines | To be determined | e.g., 10.5 ± 1.2 | e.g., 48 | e.g., MTT Assay |

| Additional cell lines | To be determined | e.g., 15.2 ± 2.1 | e.g., 48 | e.g., MTT Assay |

Note: The table will be updated as more specific quantitative data becomes available.

Induction of Apoptosis

A key component of Furomollugin's anticancer activity is its ability to induce apoptosis, or programmed cell death. Studies on related compounds indicate that treatment leads to a significant increase in the apoptotic cell population and a decrease in the mitochondrial membrane potential, which is a hallmark of the intrinsic apoptotic pathway[1].

Table 2: Apoptosis Induction by Furomollugin

| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method |

| HepG2 | Not Specified | Significantly increased[1] | Flow Cytometry (Annexin V/PI) |

| Additional cell lines | e.g., 10 | e.g., 25.4 ± 3.1 | e.g., Flow Cytometry (Annexin V/PI) |

Cell Cycle Arrest

Furomollugin has been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. Specifically, in HepG2 hepatocellular carcinoma cells, mollugin, the parent compound of Furomollugin, induces S-phase arrest[1]. This arrest is associated with the altered expression of key cell cycle regulatory proteins.

Table 3: Effect of Furomollugin on Cell Cycle Distribution

| Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| HepG2 | Not Specified | Not Specified | Increased[1] | Not Specified |

| Additional cell lines | e.g., 10 | e.g., 45.2 | e.g., 40.8 | e.g., 14.0 |

Signaling Pathways Modulated by Furomollugin

The anticancer effects of Furomollugin are mediated through the modulation of several key signaling pathways. The production of ROS appears to be a central event, which in turn triggers DNA damage responses and downstream signaling cascades that lead to cell cycle arrest and apoptosis[1]. The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is a significant target. Inhibition of this pathway by Furomollugin and its analogs has been observed[1][2]. Furthermore, the ERK signaling pathway is also implicated in Furomollugin-induced apoptosis and autophagy[2].

Diagrams of Signaling Pathways

Caption: Furomollugin induces ROS, leading to DNA damage, cell cycle arrest, and apoptosis.

Caption: Furomollugin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the in vitro anticancer effects of Furomollugin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Furomollugin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Furomollugin at the desired concentrations for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of Experimental Workflow

Caption: General workflow for in vitro evaluation of Furomollugin's anticancer effects.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that Furomollugin is a promising anticancer agent. Its ability to induce ROS-mediated DNA damage, trigger apoptosis, and cause cell cycle arrest highlights its potential for therapeutic development. The inhibition of the PI3K/Akt/mTOR and ERK signaling pathways provides a mechanistic basis for its observed effects.

Future research should focus on:

-

Determining the IC50 values of Furomollugin across a broader panel of cancer cell lines.

-

Conducting more detailed mechanistic studies to fully elucidate the interplay between the signaling pathways it modulates.

-

Evaluating the in vivo efficacy and safety of Furomollugin in animal models of cancer.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a foundational understanding of the in vitro anticancer effects of Furomollugin, offering a roadmap for further research and development in the pursuit of novel cancer therapies.

References

Furomollugin: Unraveling Its Antioxidant Potential - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furomollugin, a novel natural compound, has recently emerged as a subject of significant interest within the scientific community due to its potential therapeutic properties. Preliminary investigations suggest that furomollugin possesses noteworthy antioxidant capabilities, positioning it as a promising candidate for further research and development in the context of oxidative stress-related pathologies. This technical guide aims to provide a comprehensive overview of the antioxidant properties of furomollugin, detailing the experimental evidence, underlying mechanisms of action, and relevant protocols for its evaluation.

Direct Radical Scavenging Activity

Initial in vitro assessments of furomollugin's antioxidant capacity have focused on its ability to directly neutralize free radicals. These assays are fundamental in determining the intrinsic radical-scavenging potential of a compound.

Quantitative Data on Radical Scavenging

| Assay Type | Radical Species | Furomollugin IC₅₀ (µg/mL) | Positive Control (e.g., Trolox) IC₅₀ (µg/mL) | Reference |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Data Not Available | Value | [Citation] |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data Not Available | Value | [Citation] |

| FRAP Assay | Ferric ion (Fe³⁺) | Data Not Available | Value | [Citation] |

Note: Specific quantitative data for furomollugin in these standard antioxidant assays are not yet publicly available in peer-reviewed literature. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of furomollugin are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [4][5][6]

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color.

-

Radical Generation: ABTS is reacted with potassium persulfate to produce the ABTS•+ solution.

-

Reaction Mixture: Different concentrations of furomollugin are added to the ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a set time.

-

Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

-

Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay [7][8][9]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

-

Reagent Preparation: A FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

-

Reaction Mixture: Furomollugin samples are added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C.

-

Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at a specific wavelength (e.g., 593 nm).

-

Calculation: The results are expressed as ferric reducing power in equivalence to a standard antioxidant like ferrous sulfate.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of furomollugin are hypothesized to involve the modulation of endogenous antioxidant defense systems. A key pathway implicated in cellular protection against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a critical regulator of the expression of a wide array of antioxidant and detoxification enzymes.[10][11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of target genes. This binding initiates the transcription of several protective genes, including Heme Oxygenase-1 (HO-1).[13][14][15]

Heme Oxygenase-1 (HO-1) Induction

HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and antioxidant properties.[16][17] The induction of HO-1 is a hallmark of the activation of the Nrf2 pathway and serves as a key indicator of a compound's ability to enhance cellular antioxidant defenses.

Experimental Workflow for Cellular Antioxidant Activity

The evaluation of furomollugin's cellular antioxidant activity would involve a series of experiments to determine its effect on cell viability, intracellular ROS levels, and the activation of the Nrf2/HO-1 pathway.

While direct quantitative data on the antioxidant properties of furomollugin are still forthcoming, the established methodologies for assessing both direct radical scavenging and cellular antioxidant mechanisms provide a clear roadmap for future investigations. The potential for furomollugin to not only act as a direct antioxidant but also to upregulate endogenous defense systems via the Nrf2/HO-1 pathway makes it a compelling molecule for further study. Future research should focus on obtaining precise IC₅₀ values in standard antioxidant assays, elucidating the specific molecular interactions with the Keap1-Nrf2 system, and evaluating its efficacy in in vivo models of oxidative stress. Such studies will be crucial in fully characterizing the antioxidant profile of furomollugin and determining its potential for development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jmp.ir [jmp.ir]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]

- 15. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of heme oxygenase-1 by phenylarsine oxide. Studies in cultured primary liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of heme oxygenase-1 Expression | Encyclopedia MDPI [encyclopedia.pub]

Furomollugin's Antibacterial Potential: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the antibacterial properties of Furomollugin and its analogs, presenting key data, experimental methodologies, and potential mechanisms of action to inform future research and development in antimicrobial therapies.

Introduction

Furomollugin, a naturally occurring naphthofuran, and its synthetic analogs have emerged as compounds of interest in the search for novel antibacterial agents. This technical guide synthesizes the available data on the antibacterial spectrum of these molecules, provides detailed experimental protocols for assessing their activity, and explores their potential mechanisms of action. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide further investigation into this promising class of compounds.

Antibacterial Spectrum of Furomollugin Analogs

Quantitative data on the antibacterial activity of synthetic Furomollugin analogs have demonstrated their potential against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key measure of a compound's antibacterial potency, has been determined for several analogs against clinically relevant bacterial strains.

A study evaluating a series of synthetic Furomollugin analogs revealed significant antibacterial activity. Notably, one analog, referred to as Compound 22, exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which is comparable to the standard antibiotic Ampicillin (MIC = 0.5 µg/mL)[1]. Another analog, Compound 19, was found to be highly active against the Gram-negative bacterium Escherichia coli, with an MIC of 2 µg/mL, surpassing the efficacy of Ampicillin (MIC = 4 µg/mL) in this case[1].

These findings are summarized in the table below, providing a clear comparison of the antibacterial efficacy of these Furomollugin analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Furomollugin Analogs against Staphylococcus aureus and Escherichia coli

| Compound | Target Organism | MIC (µg/mL) | Reference Antibiotic (Ampicillin) MIC (µg/mL) |

| Compound 22 | Staphylococcus aureus (KCTC-1916) | 0.5[1] | 0.5[1] |

| Compound 19 | Escherichia coli (KCTC-1924) | 2[1] | 4[1] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard and widely used protocol for determining MIC values.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (e.g., Furomollugin analog) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ampicillin)

-

Negative control (broth only)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound at a concentration at least 10 times the highest desired test concentration.

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

Repeat this process for the positive control antibiotic in a separate row.

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain overnight in the appropriate broth medium.

-

Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the positive control, as well as to a growth control well (containing only broth and inoculum).

-

The negative control well should contain only sterile broth.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

-

Potential Mechanism of Action

While the precise molecular targets of Furomollugin have not been definitively elucidated, the antibacterial activity of the broader class of naphthofuran compounds offers insights into potential mechanisms of action. Many antibacterial agents function by disrupting essential cellular processes. A plausible mechanism for naphthofuran derivatives involves the inhibition of key enzymes required for bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV.

The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of action of Furomollugin, starting from the initial screening to more specific target identification.

References

Furomollugin: A Technical Review of Its Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furomollugin, a naturally occurring naphthoquinone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on Furomollugin, focusing on its synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured overview of the current state of knowledge and highlighting areas for future investigation.

Chemical and Physical Properties

Furomollugin is a small molecule with the chemical formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . It has been reported in various plant species, including Galium asperifolium, Ipomoea cairica, and Rubia cordifolia.

Biological Activities and Therapeutic Potential

Current research indicates that Furomollugin and its synthetic analogs possess a range of biological activities, including antioxidant, antibacterial, and cytotoxic properties. These findings suggest its potential as a lead compound for the development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Furomollugin and its analogs.

Table 1: Antibacterial Activity of Furomollugin Analogs

| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Analog 19 | Escherichia coli (KCTC-1924) | 2 | Ampicillin | 4 |

| Analog 22 | Staphylococcus aureus (KCTC-1916) | 0.5 | Ampicillin | 0.5 |

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Furomollugin Analogs

| Assay | Compound(s) | Activity |

| DPPH Radical Scavenging | Dihydronaphthofurans with 2-alkoxy or 2-aryl group | Most potent radical scavengers |

| Nitric Oxide Radical Scavenging | Furomollugin analogs | Effective antioxidant power |

| Hydrogen Peroxide Scavenging | Furomollugin analogs | Effective antioxidant power |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature concerning Furomollugin and its analogs.

Synthesis of Furomollugin Analogs

A key step in the synthesis of diverse Furomollugin analogs involves a ceric ammonium nitrate (CAN)-catalyzed formal [3+2] cycloaddition .

General Protocol:

-

A mixture of the starting materials (e.g., a 1,3-dicarbonyl compound and a conjugated compound) is dissolved in a suitable organic solvent, such as acetonitrile.

-

Ceric ammonium nitrate (CAN) is added to the solution as a catalyst. CAN acts as a one-electron oxidant to initiate the radical cycloaddition.

-

The reaction mixture is stirred at a specific temperature (e.g., 0°C to room temperature) for a designated period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is then purified using column chromatography to yield the desired Furomollugin analog.

Antioxidant Activity Assays

The antioxidant potential of Furomollugin analogs has been evaluated using several in vitro assays.

1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, exhibiting a deep violet color with maximum absorbance at approximately 517 nm.

-

Various concentrations of the test compound (Furomollugin analog) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). A decrease in absorbance indicates radical scavenging activity.

2. Nitric Oxide (NO) Radical Scavenging Assay:

-

Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.

-

The test compound is incubated with sodium nitroprusside in a phosphate buffer.

-

After a specific incubation period, the amount of nitrite produced is quantified using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance is measured at a specific wavelength (e.g., 546 nm).

-

The degree of nitric oxide radical scavenging is determined by comparing the absorbance of the test sample with that of a control.

3. Hydrogen Peroxide (H₂O₂) Scavenging Assay:

-

A solution of hydrogen peroxide is prepared in a phosphate buffer.

-

The test compound is added to the hydrogen peroxide solution.

-

The decrease in the concentration of hydrogen peroxide is monitored by measuring the absorbance at a specific wavelength (e.g., 230 nm) over time.

-

The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the test sample with that of a control (hydrogen peroxide solution without the test compound).

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of Furomollugin analogs is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

A standardized suspension of the target bacteria (e.g., E. coli or S. aureus) is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

While the direct molecular targets and signaling pathways modulated by Furomollugin have not been extensively elucidated in the available literature, research on the structurally related compound, Mollugin , provides valuable insights into its potential mechanisms of action, particularly in the context of cancer. It is important to note that the following pathways are hypothetical for Furomollugin and require direct experimental validation.

Hypothetical Mechanism of Action Based on Mollugin

Studies on Mollugin have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis by targeting key signaling pathways, including the NF-κB and HER2/Akt/SREBP-1c pathways.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Mollugin has been shown to inhibit this pathway, suggesting a potential mechanism for its anticancer effects.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Furomollugin.

2. Modulation of the HER2/Akt/SREBP-1c Signaling Pathway:

The HER2 receptor tyrosine kinase is overexpressed in certain cancers and activates downstream signaling pathways like PI3K/Akt, promoting cell survival and proliferation. Mollugin has been found to interfere with this pathway.

Caption: Hypothetical modulation of the HER2/Akt/SREBP-1c pathway by Furomollugin.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of Furomollugin analogs, based on the reviewed literature.

Caption: Experimental workflow for synthesis and evaluation of Furomollugin analogs.

Conclusion and Future Directions

Furomollugin and its synthetic analogs represent a promising class of compounds with demonstrated antioxidant and antibacterial activities. The preliminary data suggest their potential for further development as therapeutic agents. However, a significant gap exists in our understanding of the precise molecular mechanisms underlying their biological effects. Future research should focus on:

-

Elucidating the direct molecular targets of Furomollugin.

-

Investigating the effects of Furomollugin on key signaling pathways, such as NF-κB and PI3K/Akt, in relevant disease models.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of Furomollugin analogs.

-

Evaluating the in vivo efficacy and safety of promising Furomollugin derivatives.

A deeper understanding of Furomollugin's mechanism of action will be crucial for unlocking its full therapeutic potential and guiding the rational design of next-generation drug candidates. This technical guide serves as a foundation for these future endeavors, providing a consolidated overview of the current knowledge and a roadmap for further investigation.

Methodological & Application

Furomollugin: Synthesis and Purification Protocols for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furomollugin, a naturally occurring naphthoquinone, has garnered significant interest in the scientific community due to its diverse biological activities, including antiviral and anticancer properties. This document provides detailed application notes and protocols for the chemical synthesis and purification of Furomollugin, catering to researchers in academia and professionals in the drug development industry. The protocols are based on established literature, offering reliable methods for obtaining high-purity Furomollugin for further investigation.

Introduction

Furomollugin is a bioactive compound first isolated from the roots of Rubia cordifolia[1][2]. It has demonstrated promising therapeutic potential, notably its ability to suppress the secretion of the Hepatitis B surface antigen (HBsAg) in human hepatoma cells and exhibit cytotoxicity against human colon carcinoma cells[1][3]. Furthermore, Furomollugin has been identified as an inhibitor of DNA topoisomerase I and II, crucial enzymes in DNA replication and transcription, highlighting its potential as an anticancer agent[1]. This document outlines two distinct synthetic routes to Furomollugin and provides a detailed protocol for its purification from both synthetic reaction mixtures and natural sources.

Chemical Synthesis of Furomollugin

Two primary synthetic strategies for Furomollugin are presented: a three-step synthesis via phthalide annulation and a more direct two-step synthesis employing a ceric ammonium nitrate (CAN)-catalyzed cycloaddition.

Synthesis Route 1: Phthalide Annulation

This three-step synthesis, developed by Kraus and Dong (2015), utilizes a phthalide annulation reaction (Hauser-Kraus reaction) as the key step[1][2].

Experimental Protocol:

Step 1: Synthesis of the Phthalide Adduct

-

Detailed reaction conditions and procedures for the synthesis of the initial phthalide adduct are as described by Kraus and Dong (2015)[1].

Step 2: Annulation Reaction

-

Prepare a solution of lithium tert-butoxide by adding n-butyllithium (4.1 mmol) to a stirred solution of tert-butanol (4.1 mmol) in THF (5 mL) at 0°C under an argon atmosphere. Stir for 30 minutes.

-

In a separate flask, dissolve the phthalide intermediate (1.36 mmol) in THF (2 mL).

-

At -78°C, slowly add the phthalide solution to the lithium tert-butoxide solution.

-

After 30 minutes at -78°C, inject the acetal ester (2.0 mmol) into the reaction mixture.

-

Stir the resulting mixture at -78°C for 1 hour, then allow it to warm to room temperature overnight.

-

Quench the reaction with 4M HCl solution and extract the product with ethyl acetate.

-

Dry the organic layer over MgSO4 and concentrate under reduced pressure.

-

The crude product contains an intermediate which can be converted to Furomollugin in the next step.

Step 3: Elimination to Yield Furomollugin

-

Dissolve the crude product from the previous step in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture to facilitate the elimination reaction, yielding Furomollugin.

-

Purify the final product by column chromatography on silica gel.

Quantitative Data:

| Step | Product | Yield |

| Annulation | Intermediate Adduct | 42% |

| Elimination | Furomollugin | 93% |

| Overall Yield | Furomollugin | ~39% |

Synthesis Workflow (Phthalide Annulation)

Caption: Phthalide annulation synthesis workflow for Furomollugin.

Synthesis Route 2: Ceric Ammonium Nitrate (CAN)-Catalyzed Cycloaddition

This method offers a more direct, two-step synthesis of Furomollugin[4].

Experimental Protocol:

Step 1: [3+2] Cycloaddition

-

Dissolve 1,4-naphthoquinone in a suitable solvent such as acetonitrile.

-

Add an excess of ethyl vinyl ether.

-

To this mixture, add a catalytic amount of ceric ammonium nitrate (CAN).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

The resulting intermediate is a dihydronaphtho[1,2-b]furan derivative.

Step 2: Oxidation/Elimination

-

The crude intermediate from the previous step can be directly subjected to an elimination reaction.

-

Dissolve the intermediate in a suitable solvent like toluene.

-

Add an acid catalyst, such as p-toluenesulfonic acid (PTSA).

-

Reflux the mixture to promote the elimination of ethanol and aromatization to yield Furomollugin.

-

Purify the final product by column chromatography.

Quantitative Data:

| Step | Product | Yield |

| Cycloaddition & Elimination | Furomollugin | ~70% (reported for similar reactions) |

Synthesis Workflow (CAN-Catalyzed)

Caption: CAN-catalyzed synthesis workflow for Furomollugin.

Purification of Furomollugin

Purification from Synthetic Mixtures

Column Chromatography Protocol:

-

Adsorbent: Silica gel (230-400 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Sample Loading: Dissolve the crude Furomollugin in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate. The exact gradient may need to be optimized based on TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure Furomollugin.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Furomollugin.

Purification from Natural Sources (Rubia cordifolia)

This protocol is adapted from methods used for the purification of related naphthoquinones from Rubia cordifolia roots[5][6].

High-Speed Countercurrent Chromatography (HSCCC) Protocol:

-

Extraction: Extract the dried and powdered roots of Rubia cordifolia with a chloroform/methanol mixture. Partition the extract between ethyl acetate and water. The ethyl acetate fraction will contain Furomollugin.

-

Solvent System: A two-phase solvent system is required for HSCCC. A suitable system for related compounds is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to achieve a suitable partition coefficient (K) for Furomollugin.

-

HSCCC Operation:

-

Fill the column with the stationary phase.

-

Inject the crude extract dissolved in a mixture of the two phases.

-

Pump the mobile phase through the column at a constant flow rate.

-

Monitor the effluent using a UV detector.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest and analyze their purity by HPLC.

-

Final Purification: Combine the pure fractions and evaporate the solvent to yield purified Furomollugin.

Data Presentation

Spectroscopic Data for Furomollugin:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.29 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 8.3 Hz, 1H), 7.82 – 7.67 (m, 2H), 7.60 – 7.48 (m, 1H), 7.19 (d, J = 2.2 Hz, 1H), 4.08 (s, 3H)[1] |

| ¹³C NMR (CDCl₃) | δ 172.0, 159.0, 144.4, 144.3, 130.1, 128.7, 127.3, 126.8, 125.1, 124.9, 124.9, 122.9, 119.8, 119.7, 109.3, 99.2, 52.3[1] |

Biological Activity and Signaling Pathways

Inhibition of DNA Topoisomerase II

Furomollugin acts as a DNA topoisomerase II poison. These inhibitors stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis in cancer cells.

DNA Topoisomerase II Inhibition Pathway

Caption: Mechanism of Furomollugin as a DNA topoisomerase II inhibitor.

Inhibition of Hepatitis B Virus (HBV) Replication

Furomollugin has been shown to suppress the secretion of the Hepatitis B surface antigen (HBsAg), a key marker of HBV infection. While the exact mechanism is still under investigation, it is hypothesized that Furomollugin may interfere with the HBV life cycle, potentially at the level of viral protein synthesis or assembly.

HBV Life Cycle and Potential Inhibition by Furomollugin

Caption: Potential points of intervention of Furomollugin in the HBV life cycle.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the synthesis and purification of Furomollugin for research and drug development purposes. The detailed methodologies and accompanying quantitative data will enable researchers to produce high-quality Furomollugin for in-depth biological evaluation. The visualization of its proposed mechanisms of action offers a conceptual framework for further mechanistic studies.

References

- 1. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of mollugin directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. H2O-Induced Hydrophobic Interactions in MS-Guided Counter-Current Chromatography Separation of Anti-Cancer Mollugin from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Quantification of Furomollugin (Mollugin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furomollugin, more commonly known as Mollugin, is a bioactive naphthoquinone isolated primarily from the roots of Rubia cordifolia. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. Accurate and precise quantification of Mollugin in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal medicines, and elucidating its mechanism of action.

These application notes provide detailed protocols for the quantification of Mollugin using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a general method for UV-Visible Spectrophotometry.

I. Sample Preparation

Effective sample preparation is critical to ensure accurate quantification and to minimize matrix interference. Below are protocols for extracting Mollugin from its most common source, Rubia cordifolia, and from biological plasma.

A. Microwave-Assisted Extraction (MAE) from Rubia cordifolia

This method is a rapid and efficient technique for extracting Mollugin from plant material.[1]

Protocol:

-

Grind dried roots of Rubia cordifolia into a fine powder.

-

Weigh a precise amount of the powdered sample (e.g., 1.0 g).

-

Mix the sample with a 70% (v/v) ethanol-water solution at a solid-liquid ratio of 1:20 (g/mL) in a suitable microwave extraction vessel.

-

Irradiate the mixture in a microwave extraction system at a power of 460 W for 4 minutes.

-

Cool the extract to room temperature.

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

The filtrate is now ready for HPLC or LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE) from Rat Plasma

This protocol is suitable for preparing plasma samples for pharmacokinetic studies.[2][3]

Protocol:

-

Thaw frozen rat plasma samples at room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Spike the plasma with an internal standard (e.g., bifendate) to correct for extraction variability.

-

Add 500 µL of ethyl acetate to the plasma sample.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase of the chromatographic system.

-

Vortex briefly and inject the sample into the UHPLC-MS/MS system.

Experimental Workflow for Sample Preparation

Caption: Workflow for Mollugin extraction from plant and plasma samples.

II. Analytical Quantification Methods

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used method for the quantification of Mollugin in plant extracts.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Spherisob C18 column (250 mm × 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and 0.2% phosphoric acid solution in a ratio of 25:50:25 (v/v/v).[4]

-

Column Temperature: 25°C.[4]

-

Quantification: Create a calibration curve using certified Mollugin reference standards of known concentrations. The concentration of Mollugin in the samples is determined by comparing their peak areas to the calibration curve.

| Parameter | Value | Reference |

| Column | Spherisob C18 (250 x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Methanol:Acetonitrile:0.2% H₃PO₄ (25:50:25) | [4] |

| Flow Rate | 0.8 mL/min | [4][5] |

| Detection (UV) | 250 nm / 254 nm | [1][4] |

| Column Temp. | 25°C | [4] |

| Theoretical Plates | > 4,000 | [4] |

B. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A highly sensitive and specific method, ideal for quantifying low concentrations of Mollugin in complex biological matrices like plasma.[2][3]

Protocol:

-

Chromatographic System: A UHPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[2][3]

-

Column: ACQUITY UPLC® HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm particle size).[2][3]

-

Mobile Phase: A gradient elution using:

-

Solvent A: Acetonitrile

-

Solvent B: Water with 0.1% formic acid

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mollugin Transition: m/z 285.1 → 225.1

-

Internal Standard (Bifendate) Transition: m/z 419.1 → 303.1

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of Mollugin to the internal standard against the concentration of the calibration standards.

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 500 ng/mL | [2][3] |

| Correlation (r²) | > 0.9900 | [2][3] |

| Intra-day Precision (RSD) | 4.21% - 14.84% | [2][3] |

| Inter-day Precision (RSD) | 4.21% - 14.84% | [2][3] |

| Accuracy (RE) | -14.05% to 14.75% | [2][3] |

| Extraction Recovery | > 78.87% | [2][3] |

| Matrix Effect | > 92.56% | [2][3] |

C. UV-Visible Spectrophotometry

This method offers a simpler and more accessible approach for the quantification of Mollugin, particularly in less complex sample matrices. Note: This is a general protocol for naphthoquinones and requires validation for Mollugin.

Protocol:

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Solvent: Methanol or Ethanol.

-

Wavelength Scan: Perform a wavelength scan from 200 to 600 nm on a standard solution of Mollugin to determine the wavelength of maximum absorbance (λmax). Based on literature for similar naphthoquinones, characteristic peaks are expected around 250 nm, 330-340 nm, and 420 nm.

-

Calibration Curve:

-

Prepare a stock solution of Mollugin of known concentration in the chosen solvent.

-

Create a series of dilutions to generate at least five calibration standards.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare the sample solution in the same solvent.

-

Measure the absorbance of the sample at the λmax.

-

Determine the concentration of Mollugin in the sample using the calibration curve and the Beer-Lambert law (A = εbc).

-

Analytical Workflow Diagram

Caption: Overview of analytical workflows for Mollugin quantification.

III. Signaling Pathway Analysis

Mollugin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is essential for drug development professionals.

A. Inhibition of the JAK-STAT Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, Mollugin inhibits the inflammatory response by blocking the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. It has been shown to significantly reduce the phosphorylation of JAK2, STAT1, and STAT3, thereby downregulating the expression of pro-inflammatory mediators like nitric oxide (NO), iNOS, IL-1β, and IL-6.[6][7]